molecular formula C11H21N2Na3O13P2 B595232 5-OMe-UDP trisodium salt

5-OMe-UDP trisodium salt

Cat. No.: B595232
M. Wt: 520.21 g/mol
InChI Key: IGMOCSFADHRLMQ-QAUZTDKFSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OMe-UDP trisodium salt involves the chemical modification of uridineThe final step involves the conversion of the diphosphate to its trisodium salt form .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is then purified and crystallized to obtain the trisodium salt form .

Chemical Reactions Analysis

Types of Reactions

5-OMe-UDP trisodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions due to the presence of the methoxy group .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include phosphorylating agents, methanol, and various solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include its phosphorylated and dephosphorylated derivatives. These products are often used in further biochemical assays and studies .

Mechanism of Action

5-OMe-UDP trisodium salt exerts its effects by acting as an agonist for the P2Y6 receptor. Upon binding to the receptor, it activates the G protein-coupled signaling pathway, leading to various downstream effects such as the release of intracellular calcium and activation of protein kinases. These pathways are involved in numerous physiological processes, including inflammation, immune response, and cellular proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(2,6-dihydroxy-5-methoxy-3-methyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O13P2.3Na/c1-12-3-5(23-2)9(16)13(11(12)17)10-8(15)7(14)6(25-10)4-24-28(21,22)26-27(18,19)20;;;/h5-11,14-17H,3-4H2,1-2H3,(H,21,22)(H2,18,19,20);;;/q;3*+1/p-3/t5?,6-,7-,8-,9?,10-,11?;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOCSFADHRLMQ-QAUZTDKFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(N(C1O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)O)OC.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C(N(C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)O)OC.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N2Na3O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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